

# PC Azido-PEG3-NHS carbonate ester solubility in DMSO and water

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## Compound of Interest

Compound Name: *PC Azido-PEG3-NHS carbonate ester*

Cat. No.: *B13716296*

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## Technical Guide: PC Azido-PEG3-NHS Carbonate Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility, handling, and application of **PC Azido-PEG3-NHS carbonate ester**, a photocleavable and bifunctional linker commonly used in bioconjugation and drug delivery research.

## Core Properties and Solubility

**PC Azido-PEG3-NHS carbonate ester** is a versatile molecule featuring a primary amine-reactive N-hydroxysuccinimide (NHS) ester, a terminal azide group for "click" chemistry, and a photocleavable (PC) linker. The polyethylene glycol (PEG) spacer enhances the hydrophilicity and solubility of the molecule and its conjugates<sup>[1]</sup>.

## Solubility Data

The solubility of **PC Azido-PEG3-NHS carbonate ester** is a critical factor in its application. While highly soluble in dimethyl sulfoxide (DMSO), its solubility in aqueous solutions is limited by the hydrolysis of the NHS ester group.

Solvent	Solubility	Molar Concentration	Notes
DMSO	≥ 116.67 mg/mL	182.13 mM	Hygroscopic DMSO can negatively impact solubility; it is recommended to use newly opened solvent. <a href="#">[2]</a>
Water	Not quantitatively available	Not applicable	NHS esters are generally poorly soluble in aqueous buffers and are susceptible to rapid hydrolysis, which is competitive with the amine reaction. <a href="#">[3]</a> <a href="#">[4]</a> For reactions in aqueous media, the compound should first be dissolved in a minimal amount of an anhydrous organic solvent like DMSO and then added to the aqueous buffer. <a href="#">[4]</a> <a href="#">[5]</a>

## Experimental Protocols

### General Protocol for Protein Labeling with PC Azido-PEG3-NHS Carbonate Ester

This protocol outlines a general procedure for conjugating **PC Azido-PEG3-NHS carbonate ester** to a protein via its primary amine groups (e.g., lysine residues).

Materials:

- **PC Azido-PEG3-NHS carbonate ester**

- Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)
- Anhydrous dimethyl sulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
- Desalting columns or dialysis equipment for purification

Procedure:

- **Protein Preparation:** Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and should be avoided[4][5].
- **Reagent Preparation:** Immediately before use, prepare a 10 mM stock solution of **PC Azido-PEG3-NHS carbonate ester** in anhydrous DMSO. For example, dissolve approximately 5 mg of the reagent in 1 mL of DMSO[4][5][6]. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze[4][5].
- **Conjugation Reaction:** Add a 5- to 20-fold molar excess of the **PC Azido-PEG3-NHS carbonate ester** solution to the protein solution. The final volume of DMSO should not exceed 10% of the total reaction volume to avoid protein denaturation[4][6].
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may vary depending on the protein and desired degree of labeling.
- **Quenching:** Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.
- **Purification:** Remove excess, unreacted reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
- **Storage:** Store the purified, labeled protein under conditions optimal for the native protein.

## Protocol for Determining Solubility in DMSO

This protocol provides a method for determining the solubility of **PC Azido-PEG3-NHS carbonate ester** in DMSO.

Materials:

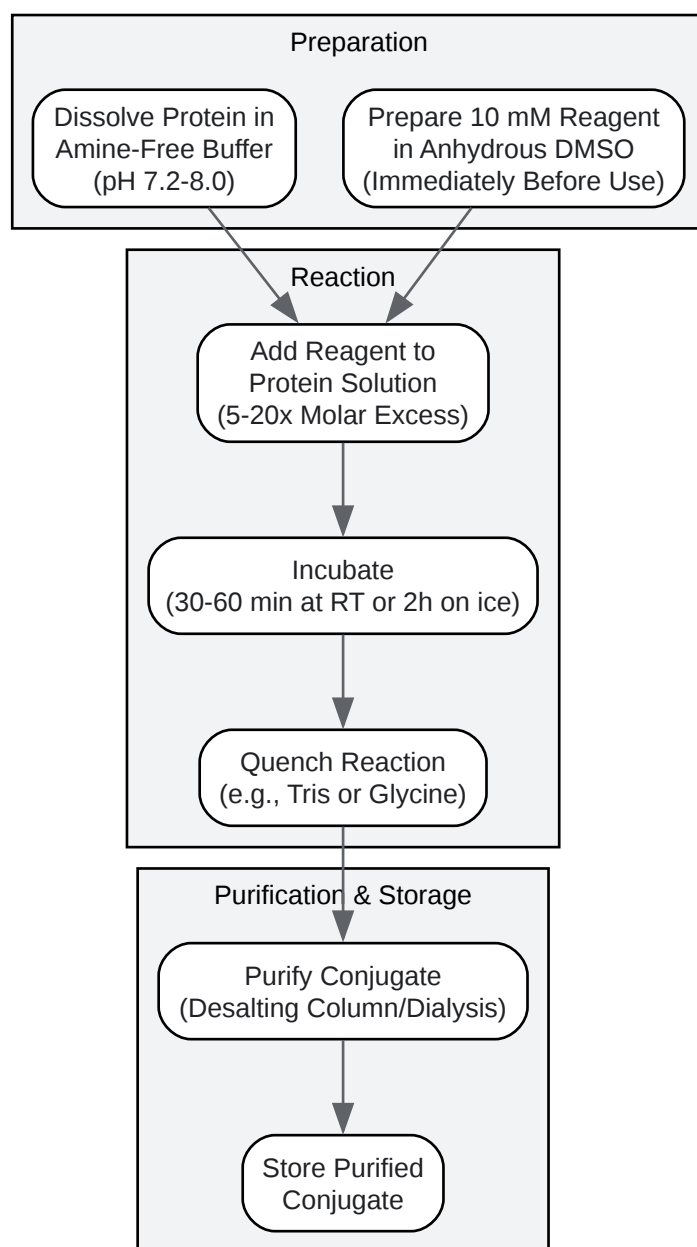
- **PC Azido-PEG3-NHS carbonate ester**
- Anhydrous DMSO
- Vortex mixer
- Analytical balance
- Microcentrifuge

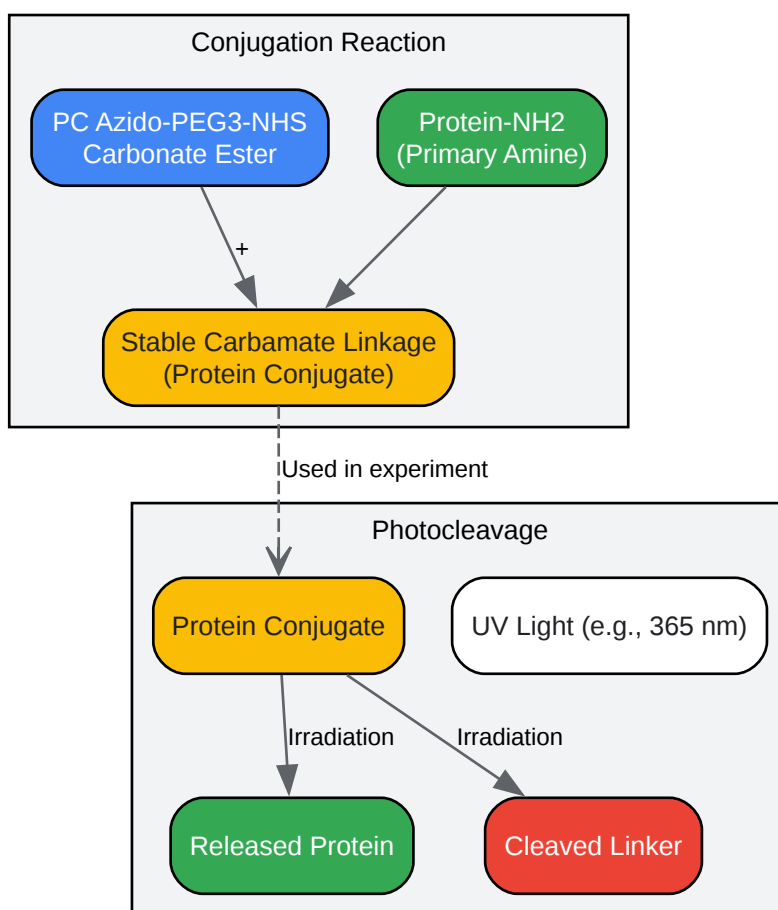
Procedure:

- Weigh out a specific amount of **PC Azido-PEG3-NHS carbonate ester** (e.g., 10 mg) and place it in a microcentrifuge tube.
- Add a small, measured volume of anhydrous DMSO (e.g., 50  $\mu$ L) to the tube.
- Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.
- Visually inspect the solution for any undissolved particles.
- If the solid has completely dissolved, continue to add small, measured volumes of DMSO, vortexing after each addition, until a saturated solution is formed (i.e., solid material is observed that does not dissolve upon further vortexing).
- If the initial amount of solid does not completely dissolve, add more DMSO in small increments, vortexing thoroughly after each addition, until complete dissolution is achieved.
- The solubility can be calculated based on the total amount of solute and the final volume of the solvent.

## Visualizations

### Experimental Workflow for Protein Labeling





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- To cite this document: BenchChem. [PC Azido-PEG3-NHS carbonate ester solubility in DMSO and water]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13716296#pc-azido-peg3-nhs-carbonate-ester-solubility-in-dms0-and-water>]

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